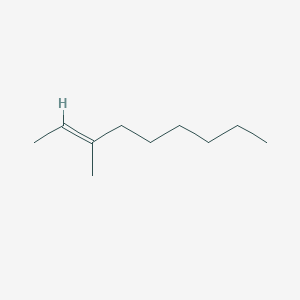
(E)-3-Methyl-2-nonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methyl-2-nonene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” designation indicates that the compound has a trans configuration around the double bond, meaning the substituents on either side of the double bond are on opposite sides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-2-nonene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-nonanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic methods using zeolites or other solid acid catalysts. These methods are designed to maximize yield and efficiency while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Methyl-2-nonene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Hydrogenation: The double bond can be reduced to form the corresponding alkane, 3-methyl-2-nonane, using hydrogen gas and a metal catalyst like palladium or platinum.
Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form dihalides, where the halogen atoms add across the double bond.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature conditions.
Halogenation: Bromine or chlorine in an inert solvent such as carbon tetrachloride or dichloromethane.
Major Products Formed
Oxidation: Epoxides or diols.
Hydrogenation: 3-Methyl-2-nonane.
Halogenation: 2,3-Dihalo-3-methyl-nonane.
Wissenschaftliche Forschungsanwendungen
(E)-3-Methyl-2-nonene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound can be used in studies of lipid metabolism and the effects of unsaturated hydrocarbons on biological membranes.
Medicine: Research into the pharmacological properties of alkenes and their potential therapeutic applications.
Industry: It is used as an intermediate in the synthesis of other organic compounds, including fragrances, flavors, and polymers.
Wirkmechanismus
The mechanism of action of (E)-3-Methyl-2-nonene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide or diol. In hydrogenation reactions, the double bond is reduced by hydrogen gas in the presence of a metal catalyst, resulting in the formation of an alkane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonene, (E)-: Similar in structure but lacks the methyl group at the 3-position.
3-Nonene, 2-methyl-: Similar in structure but has the double bond at a different position.
2-Nonene, 3-methyl-, (Z)-: The cis isomer of (E)-3-Methyl-2-nonene, with substituents on the same side of the double bond.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
17003-99-5 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
(E)-3-methylnon-2-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-8-9-10(3)5-2/h5H,4,6-9H2,1-3H3/b10-5+ |
InChI-Schlüssel |
CMLFMHBAUHOXAV-BJMVGYQFSA-N |
SMILES |
CCCCCCC(=CC)C |
Isomerische SMILES |
CCCCCC/C(=C/C)/C |
Kanonische SMILES |
CCCCCCC(=CC)C |
Synonyme |
(E)-3-Methyl-2-nonene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















